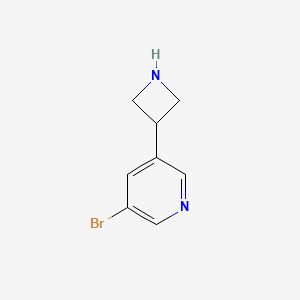

3-(Azetidin-3-yl)-5-bromopyridine

Description

3-(Azetidin-3-yl)-5-bromopyridine is a heterocyclic compound that features both an azetidine ring and a bromopyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Properties

IUPAC Name |

3-(azetidin-3-yl)-5-bromopyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-8-1-6(2-11-5-8)7-3-10-4-7/h1-2,5,7,10H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAGUPJNMPSWSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-5-bromopyridine typically involves the formation of the azetidine ring followed by its attachment to the bromopyridine moiety. One common method involves the use of N-Boc-azetidin-3-one as a starting material, which undergoes a Horner–Wadsworth–Emmons reaction to form the azetidine ring. This intermediate is then coupled with a bromopyridine derivative using a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-5-bromopyridine can undergo various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.

Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring may yield N-oxides, while substitution of the bromine atom can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(Azetidin-3-yl)-5-bromopyridine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-5-bromopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and bromopyridine moiety can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

3-(Azetidin-3-yl)-1H-benzimidazol-2-one: This compound shares the azetidine ring but has a benzimidazole moiety instead of a bromopyridine.

3-(Azetidin-3-yl)pyridine: Similar structure but lacks the bromine atom.

Spiro-oxindole piperidines: These compounds have a spiro-oxindole core and an azetidine ring, showing similar biological activities.

Uniqueness

3-(Azetidin-3-yl)-5-bromopyridine is unique due to the presence of both the azetidine ring and the bromopyridine moiety, which confer distinct chemical reactivity and biological activity. The bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Biological Activity

3-(Azetidin-3-yl)-5-bromopyridine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a brominated pyridine ring and an azetidine moiety. This combination suggests potential interactions with various biological targets, making it a candidate for further research in pharmacology and drug development.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. The azetidine ring facilitates binding through hydrogen bonding, while the bromopyridine component may engage in π-π stacking interactions with aromatic residues in proteins. This dual interaction enhances the compound's binding affinity and specificity towards its targets, potentially modulating various physiological responses.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit promising anticancer activities. For instance, a related compound demonstrated effective inhibition of cell proliferation across multiple cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The mechanism involved cell cycle arrest and antiangiogenic effects, suggesting that similar derivatives may also possess anticancer properties .

Neuropharmacological Effects

Research has shown that this compound acts as a partial agonist at the α4β2-nAChR, which is implicated in several neurological functions. This activity is crucial for developing novel treatments for neurodegenerative diseases and mood disorders. The compound's ability to modulate receptor activity could lead to antidepressant-like effects, as observed in animal models .

Study on Nicotinic Receptor Interactions

In a study focusing on the pharmacological characterization of compounds similar to this compound, researchers utilized [^3H]epibatidine binding studies alongside functional assays based on ion flux measurements. These studies revealed that modifications to the azetidine moiety significantly influenced binding affinity and selectivity for nAChRs, highlighting the importance of structural optimization in drug design .

Anticancer Activity Assessment

Another investigation evaluated the anticancer potential of related compounds through MTT assays. The results indicated that certain derivatives exhibited IC50 values as low as 4.64 µM against Jurkat cells, demonstrating substantial cytotoxicity. Moreover, these compounds showed promising results in inhibiting angiogenesis during in vivo assays using chick chorioallantoic membranes (CAM) .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Partial agonist at α4β2-nAChR | N/A | Modulates receptor activity |

| 1-(5-bromopyrazin-2-yl)urea | Anticancer | 4.64 | Induces cell cycle arrest; inhibits angiogenesis |

| Sazetidine-A | Antidepressant-like effects | N/A | Agonist activity at nAChRs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.